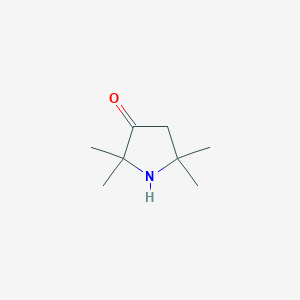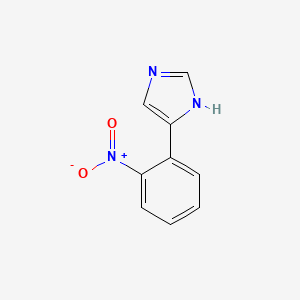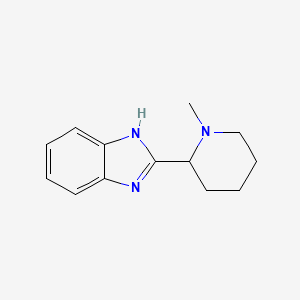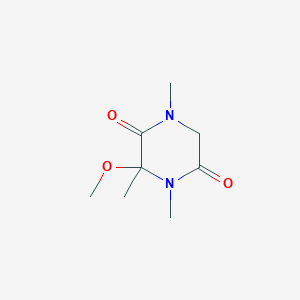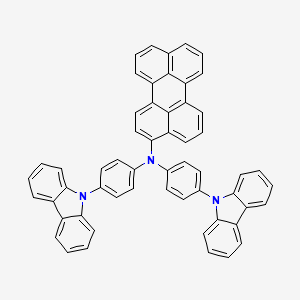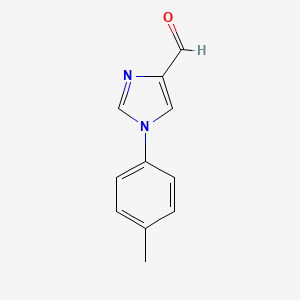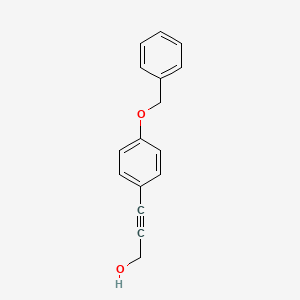
3-(4-Benzyloxyphenyl)-2-propyn-1-ol
Overview
Description
3-(4-Benzyloxyphenyl)-2-propyn-1-ol, also known as propargyl alcohol, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has a unique structure that makes it a valuable tool for investigating various biochemical and physiological processes. In
Scientific Research Applications
1. Synthesis and Derivative Formation
3-(4-Benzyloxyphenyl)-2-propyn-1-ol is involved in various synthetic pathways and formation of derivatives. Sasaki et al. (2016) described its use in the preparation of 4-aryl-3-iodo-2H-benzopyrans, which were further converted into 4-phenyl-2H-benzopyran derivatives through palladium-catalyzed coupling reactions and oxidation processes (Sasaki, Miyagi, Moriyama, & Togo, 2016). Picquet et al. (2000) also demonstrated its utility in ruthenium-catalyzed synthesis, leading to the formation of α,β-unsaturated aldehydes (Picquet, Fernández, Bruneau, & Dixneuf, 2000).
2. Photoinduced Reactivity and Polymerization
The compound has been studied for its photoinduced reactivity, particularly in radical polymerizations. Rosspeintner et al. (2009) found that its derivatives act as efficient initiators in two-photon-induced radical polymerizations, a process dependent on the presence of an efficient hydrogen donor (Rosspeintner, Griesser, Pucher, Iskra, Liska, & Gescheidt, 2009).
3. Heterocyclization Reactions
Gabriele et al. (2011) explored the role of this compound in heterocyclization reactions, leading to the formation of benzothiophene derivatives. This study highlighted the versatility of this compound in facilitating diverse synthetic transformations (Gabriele, Mancuso, Lupinacci, Veltri, Salerno, & Carfagna, 2011).
4. Corrosion Inhibition
A study by Chafiq et al. (2020) suggested the use of derivatives of this compound as corrosion inhibitors, focusing on their environmental friendliness and effectiveness in protecting mild steel in acidic solutions (Chafiq, Chaouiki, Lgaz, Salghi, Bhaskar, Marzouki, Bhat, Ali, Khan, & Chung, 2020).
5. Structural Studies and Molecular Characterization
The compound's derivatives have been studied for their structural properties. Anderson et al. (1984) compared the crystal structures of various fungicidal azolylmethanes derived from this compound, providing insights into their conformation and intramolecular interactions (Anderson, Branch, Loeffler, Mann, Nowell, & Walker, 1984).
Safety and Hazards
properties
IUPAC Name |
3-(4-phenylmethoxyphenyl)prop-2-yn-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c17-12-4-7-14-8-10-16(11-9-14)18-13-15-5-2-1-3-6-15/h1-3,5-6,8-11,17H,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBUNRMYEJABVGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C#CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]acetic acid](/img/structure/B3352874.png)

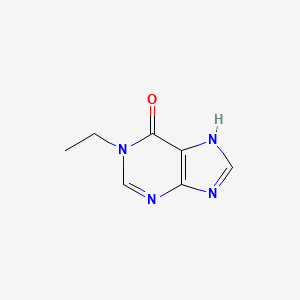
![1H-pyrrolo[2,1-c][1,4]thiazine](/img/structure/B3352888.png)


